3-((Diphenylmethoxy)methylpiperidine

Descripción general

Descripción

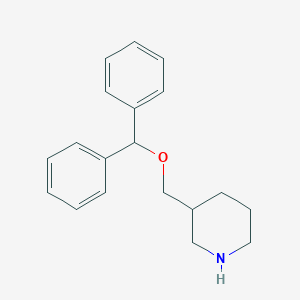

3-((Diphenylmethoxy)methylpiperidine is an organic compound with the molecular formula C19H23NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a diphenylmethoxy group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Diphenylmethoxy)methylpiperidine typically involves the reaction of piperidine with diphenylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by the addition of diphenylmethanol to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-((Diphenylmethoxy)methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

3-((Diphenylmethoxy)methylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-((Diphenylmethoxy)methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: The parent compound, which lacks the diphenylmethoxy group.

Diphenylmethanol: A related compound that contains the diphenylmethoxy group but lacks the piperidine ring.

3-Methylpiperidine: A derivative of piperidine with a methyl group at the 3-position.

Uniqueness

3-((Diphenylmethoxy)methylpiperidine is unique due to the presence of both the piperidine ring and the diphenylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

3-((Diphenylmethoxy)methylpiperidine) is a compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound) is characterized by a piperidine ring substituted with a diphenylmethoxy group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, particularly neurotransmitter transporters.

The primary biological activity of this compound) is associated with its interaction with neurotransmitter transporters, specifically:

- Dopamine Transporter (DAT) : It exhibits high affinity for DAT, potentially influencing dopaminergic signaling pathways.

- Serotonin Transporter (SERT) : The compound also interacts with SERT, which may affect serotonergic transmission.

- Norepinephrine Transporter (NET) : Some derivatives have shown differential activity towards NET, suggesting a multifaceted role in modulating neurotransmitter levels.

These interactions suggest that this compound) could be beneficial in treating CNS disorders such as depression, anxiety, and addiction .

Antidepressant Effects

Research indicates that compounds similar to this compound) exhibit antidepressant-like effects in animal models. In a study involving rodents, administration of the compound resulted in significant reductions in depressive behaviors measured by the forced swim test and tail suspension test. These findings suggest potential efficacy in treating major depressive disorder .

Neuroprotective Properties

In vitro studies have demonstrated that this compound) can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of reactive oxygen species (ROS) and the enhancement of antioxidant enzyme activity.

Pharmacokinetics

The pharmacokinetic profile of this compound) has been explored in preliminary studies. Key parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Volume of Distribution | Large |

| Metabolism | Hepatic (Phase I and II) |

| Elimination Half-Life | Approximately 6 hours |

These properties indicate that the compound may be suitable for oral administration and could achieve effective plasma concentrations rapidly.

Case Studies

- Cocaine Addiction Model : In a controlled study using a cocaine self-administration model in rats, this compound) significantly reduced cocaine-seeking behavior. This suggests its potential as a treatment for substance use disorders related to cocaine .

- Parkinson’s Disease : A pilot study investigated the effects of this compound on motor symptoms in a Parkinson's disease model. Results indicated improvements in motor function and reduced neurodegeneration markers, highlighting its neuroprotective capabilities .

Propiedades

IUPAC Name |

3-(benzhydryloxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)21-15-16-8-7-13-20-14-16/h1-6,9-12,16,19-20H,7-8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAADNHELHYGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597291 | |

| Record name | 3-[(Diphenylmethoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136647-20-6 | |

| Record name | Piperidine, 3-[(diphenylmethoxy)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136647-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Diphenylmethoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.